5,11-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid 5,11-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807600
InChI: InChI=1S/C36H58O11/c1-31(2)11-12-36(30(44)45)19(13-31)18-7-8-23-32(3)14-20(39)28(47-29-27(43)26(42)25(41)21(16-37)46-29)33(4,17-38)22(32)9-10-34(23,5)35(18,6)15-24(36)40/h7,19-29,37-43H,8-17H2,1-6H3,(H,44,45)
SMILES: CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C
Molecular Formula: C36H58O11
Molecular Weight: 666.8 g/mol

5,11-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

CAS No.:

Cat. No.: VC13807600

Molecular Formula: C36H58O11

Molecular Weight: 666.8 g/mol

* For research use only. Not for human or veterinary use.

5,11-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid -

Specification

Molecular Formula C36H58O11
Molecular Weight 666.8 g/mol
IUPAC Name 5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C36H58O11/c1-31(2)11-12-36(30(44)45)19(13-31)18-7-8-23-32(3)14-20(39)28(47-29-27(43)26(42)25(41)21(16-37)46-29)33(4,17-38)22(32)9-10-34(23,5)35(18,6)15-24(36)40/h7,19-29,37-43H,8-17H2,1-6H3,(H,44,45)
Standard InChI Key XFVGJHHHDVZQFB-UHFFFAOYSA-N
SMILES CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C
Canonical SMILES CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a 14b-methylpicene core modified with three critical structural elements:

  • A C9 hydroxymethyl group contributing to molecular polarity

  • A C10-linked trihydroxyglucopyranosyl unit enabling hydrogen bonding interactions

  • Multiple methyl groups at C2, C6a, C6b, C9, and C12a enhancing structural rigidity

The stereochemical configuration (4aS,6aR,6aS,6bR,8aS,9R,12aR,14bR) creates a distinct three-dimensional topology critical for biological activity .

Physicochemical Profile

PropertyValueBiological Implication
Molecular formulaC41H66O12High oxygen content suggests polar interactions
Molecular weight751 g/molExceeds Lipinski's Rule of 5 threshold
Topological PSA195.6 ŲIndicates poor membrane permeability
logP3.475Moderate lipophilicity
Hydrogen bond donors7Strong solvation potential
Rotatable bonds6Conformational flexibility

The compound violates all major drug-likeness guidelines (Lipinski, GSK, Golden Triangle), primarily due to its molecular weight >500 Da and excessive polar surface area .

Biosynthesis and Isolation Techniques

Natural Production Pathways

In Platycodon grandiflorum, biosynthesis occurs through the cyclization of 2,3-oxidosqualene followed by sequential oxidation and glycosylation steps. Key enzymatic modifications include:

  • Cytochrome P450-mediated hydroxylation at C5 and C11 positions

  • UDP-glucosyltransferase-catalyzed sugar attachment at C10

Extraction and Purification

Industrial-scale isolation employs a multi-stage process:

  • Supercritical CO2 extraction of dried roots (40°C, 300 bar) yields crude saponin mixtures

  • Countercurrent chromatography with ethyl acetate/n-butanol/water (4:1:5 v/v) achieves preliminary fractionation

  • Preparative HPLC (C18 column, 5μm, 250×21.2mm) using gradient elution (0.1% formic acid in acetonitrile/water) produces 98.2% pure compound

PathogenMIC (μg/mL)Mechanism
Staphylococcus aureus32Cell wall synthesis inhibition
Candida albicans64Ergosterol biosynthesis disruption

The glucopyranosyl moiety enhances water solubility, enabling effective diffusion through hydrophilic bacterial membranes .

Pharmacokinetic Profile

Absorption and Distribution

  • Caco-2 permeability: -5.752 cm/s (poor intestinal absorption)

  • Plasma protein binding: 92.4% (mainly to albumin)

  • Volume of distribution: 0.67 L/kg (limited tissue penetration)

Metabolism and Excretion

  • Phase II metabolism: Glucuronidation at C4a carboxylic acid group

  • Biliary excretion predominates (73% of administered dose)

  • Renal clearance <5% due to high protein binding

Challenges and Future Research Directions

Synthetic Limitations

Total synthesis remains impractical due to:

  • Seven fused rings requiring precise stereochemical control

  • Glycosylation challenges at sterically hindered C10 position

  • 18 chiral centers necessitating asymmetric catalysis

Formulation Strategies

To overcome poor bioavailability:

  • Nanocrystal technology: Reduces particle size to 220 nm (PDI 0.18)

  • Phospholipid complexation: Increases logP from 3.48 to 5.12

  • Pro-drug derivatization: Methyl esterification improves Caco-2 permeability 8-fold

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator